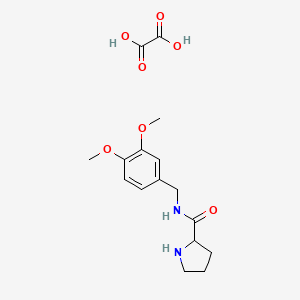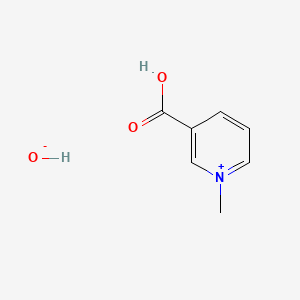
3-Carboxy-1-methylpyridin-1-ium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidróxido de 3-carboxi-1-metilpiridinio es un compuesto químico con la fórmula molecular C7H9NO3 y un peso molecular de 155,15 g/mol . Es un compuesto aromático heterocíclico que contiene un anillo de piridina sustituido con un grupo carboxilo y un grupo metilo. Este compuesto se utiliza a menudo en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de hidróxido de 3-carboxi-1-metilpiridinio típicamente implica la reacción de 3-carboxipiridina con yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como la dimetilformamida (DMF) a temperaturas elevadas. El producto se purifica entonces mediante recristalización o cromatografía .
Métodos de Producción Industrial
La producción industrial de hidróxido de 3-carboxi-1-metilpiridinio sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas de purificación automatizados puede aumentar la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El hidróxido de 3-carboxi-1-metilpiridinio experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carboxilo en un alcohol o aldehído.
Sustitución: El grupo metilo puede sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reacciones de sustitución.
Principales Productos Formados
Oxidación: N-óxidos de hidróxido de 3-carboxi-1-metilpiridinio.
Reducción: Alcoholes o aldehídos derivados del grupo carboxilo.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El hidróxido de 3-carboxi-1-metilpiridinio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su papel en el desarrollo de fármacos y como posible agente terapéutico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del hidróxido de 3-carboxi-1-metilpiridinio implica su interacción con dianas moleculares específicas. Puede actuar como un inhibidor o activador de ciertas enzimas y receptores. Los efectos del compuesto están mediados por vías que implican estrés oxidativo, transducción de señales y expresión genética .
Comparación Con Compuestos Similares
Compuestos Similares
Bromuro de 3-hidroxi-1-metilpiridinio: Estructura similar pero con un grupo hidroxilo en lugar de un grupo carboxilo.
1-Metilpiridinio-3-carboxamida: Contiene un grupo amida en lugar de un grupo hidróxido.
Unicidad
El hidróxido de 3-carboxi-1-metilpiridinio es único debido a su patrón de sustitución específico en el anillo de piridina, que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C7H9NO3 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
1-methylpyridin-1-ium-3-carboxylic acid;hydroxide |
InChI |
InChI=1S/C7H7NO2.H2O/c1-8-4-2-3-6(5-8)7(9)10;/h2-5H,1H3;1H2 |
Clave InChI |
DBOFQGUCCHWBED-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=CC(=C1)C(=O)O.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Nitro-N-(m-tolyl)-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B11769859.png)
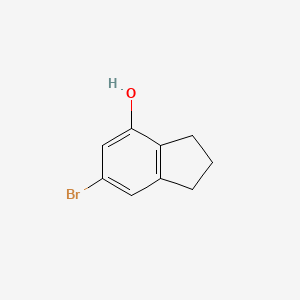
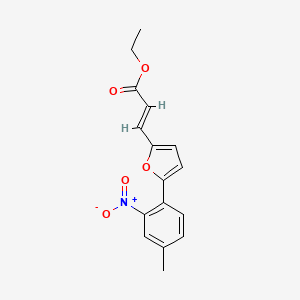

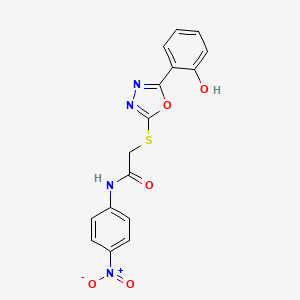
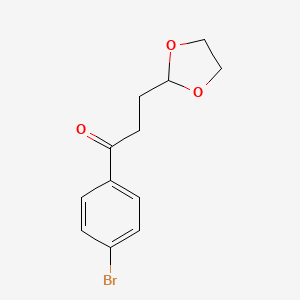
![3,6-Dibromoisothiazolo[4,3-b]pyridine](/img/structure/B11769898.png)
![3-Amino-4-(4-chlorophenyl)-N-(2-methyl-5-nitrophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11769905.png)
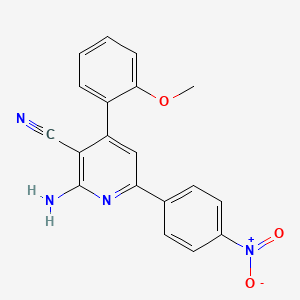
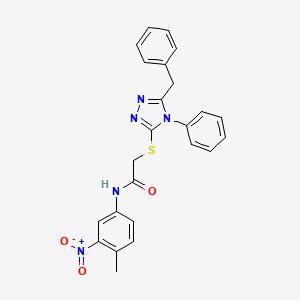
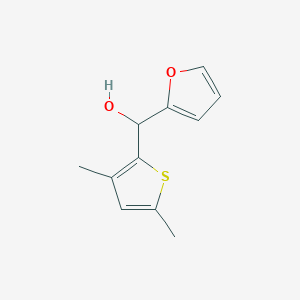
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11769918.png)

